2-methyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
Overview
Description
2-methyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 2-methyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide typically involves the reaction of quinoline-4-carboxylic acid with appropriate thiadiazole derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-methyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-methyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
2-methyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide can be compared with other 1,3,4-thiadiazole derivatives such as:
- 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
- 2-methyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
- 2-methyl-N-(5-butyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical properties.
Properties
IUPAC Name |
2-methyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-3-8-22-16-20-19-15(23-16)18-14(21)12-9-10(2)17-13-7-5-4-6-11(12)13/h4-7,9H,3,8H2,1-2H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUFFZKZEDAVNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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